molecular formula C17H15N3O4S B2470379 N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-N'-(1,2-oxazol-3-yl)ethanediamide CAS No. 1798024-52-8

N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-N'-(1,2-oxazol-3-yl)ethanediamide

Cat. No.: B2470379
CAS No.: 1798024-52-8
M. Wt: 357.38
InChI Key: QKHGTDPGBXQKHB-UHFFFAOYSA-N
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Description

N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-N’-(1,2-oxazol-3-yl)ethanediamide: is a complex organic compound that features a thiophene ring, a hydroxyphenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-N’-(1,2-oxazol-3-yl)ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the hydroxyphenyl group through a Friedel-Crafts alkylation reaction. The oxazole ring is then synthesized via a cyclization reaction involving an appropriate precursor. The final step involves the formation of the ethanediamide linkage through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and pH levels during the reactions. Catalysts and solvents are also selected to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-N’-(1,2-oxazol-3-yl)ethanediamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The oxazole ring can be reduced under specific conditions.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced forms of the oxazole ring.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-N’-(1,2-oxazol-3-yl)ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and sensors.

Mechanism of Action

The mechanism of action of N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-N’-(1,2-oxazol-3-yl)ethanediamide involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the thiophene and oxazole rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-N’-(1,2-oxazol-3-yl)ethanediamide: can be compared with compounds like and .

Uniqueness

The unique combination of the thiophene, hydroxyphenyl, and oxazole rings in N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-N’-(1,2-oxazol-3-yl)ethanediamide provides it with distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.

Properties

IUPAC Name

N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S/c21-15(11-4-2-1-3-5-11)13-7-6-12(25-13)10-18-16(22)17(23)19-14-8-9-24-20-14/h1-9,15,21H,10H2,(H,18,22)(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKHGTDPGBXQKHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(S2)CNC(=O)C(=O)NC3=NOC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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